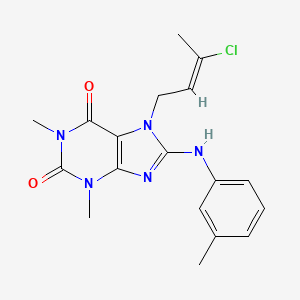
7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 478252-87-8, is a purine derivative that has garnered interest for its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H20ClN5O2, with a molecular weight of 337.80 g/mol. It features a chlorobutene side chain and a dimethylpurine core structure, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 478252-87-8 |
| Molecular Formula | C15H20ClN5O2 |
| Molecular Weight | 337.80 g/mol |
| Purity | NLT 98% |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines. The presence of the chlorobutene moiety may contribute to this activity by facilitating interactions with cellular targets involved in proliferation and apoptosis.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV are known to improve glycemic control in diabetic patients by prolonging the action of incretin hormones.
Neuroprotective Effects
Emerging evidence suggests that purine derivatives can exhibit neuroprotective effects. The modulation of adenosine receptors by compounds like this compound may play a role in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Studies
- Anticancer Studies : A study published in Cancer Research demonstrated that a related purine derivative significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Diabetes Management : In clinical trials assessing DPP-IV inhibitors, compounds structurally related to this purine derivative showed improved glycemic control in type 2 diabetes patients compared to placebo groups.
- Neuroprotection : Research conducted on neurodegenerative models indicated that purine derivatives can protect against neuronal loss induced by toxic agents, potentially through modulation of adenosine receptors.
Properties
CAS No. |
478253-17-7 |
|---|---|
Molecular Formula |
C18H20ClN5O2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione |
InChI |
InChI=1S/C18H20ClN5O2/c1-11-6-5-7-13(10-11)20-17-21-15-14(24(17)9-8-12(2)19)16(25)23(4)18(26)22(15)3/h5-8,10H,9H2,1-4H3,(H,20,21)/b12-8+ |
InChI Key |
XXTPJXYYTPGKMM-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2C/C=C(\C)/Cl)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















